
1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is a complex organic compound known for its unique structural properties. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the cyclopropane ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole coreCommon reagents used in these reactions include diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropanation step, often involving high-pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole ring.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives and modified cyclopropane compounds, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 1,3-Dioxoisoindolin-2-yl pivalate
Uniqueness
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H11NO6 |
|---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
XOUOODKYBADXFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



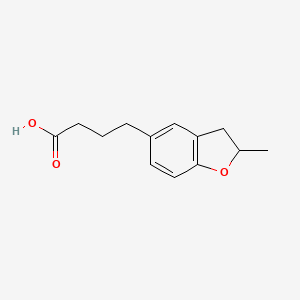


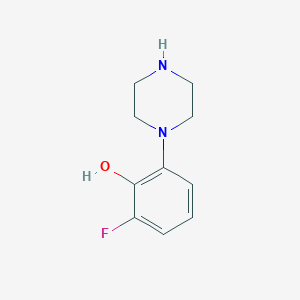
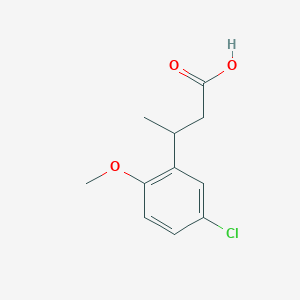
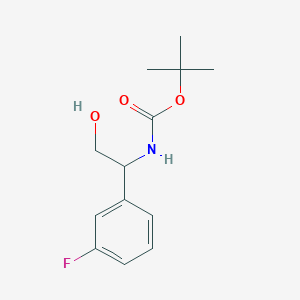
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)

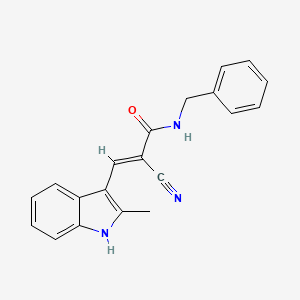
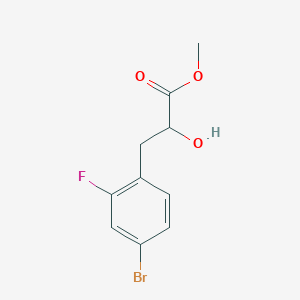

![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
